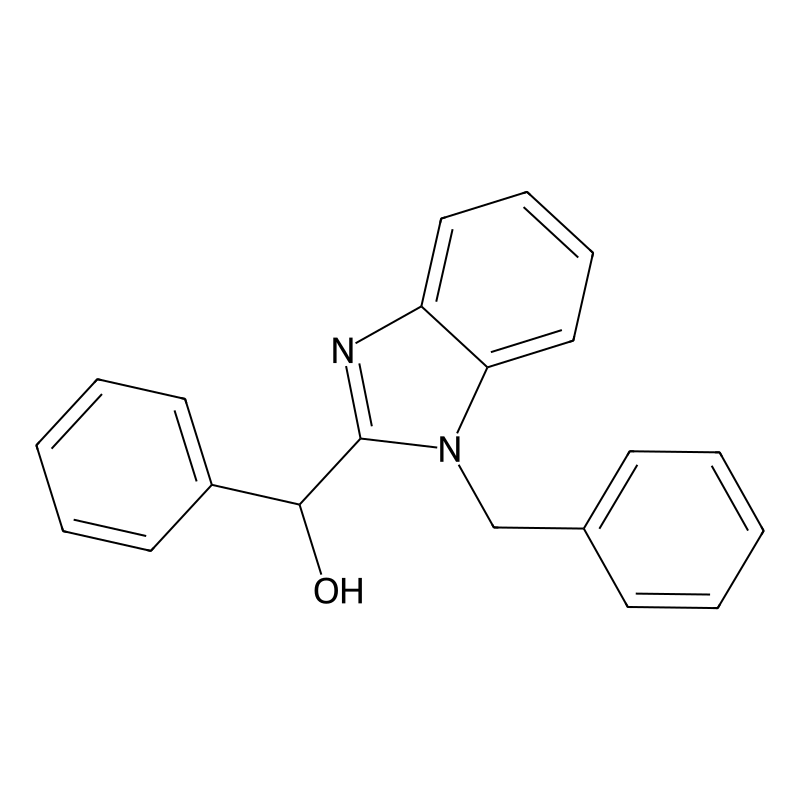

1H-Benzimidazole-2-methanol, alpha-phenyl-1-(phenylmethyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Medicinal Chemistry: The benzimidazole core is present in various FDA-approved drugs known for their antiparasitic and antifungal properties []. The presence of the benzyl and phenyl groups in (1-Benzyl-1H-benzimidazol-2-yl)(phenyl)methanol might lead to research on its potential as an antifungal or antiparasitic agent. Further studies are needed to determine its efficacy and mechanism of action.

- Material Science: Molecules with benzimidazole groups can exhibit interesting properties like aromaticity and hydrogen bonding, making them potential candidates for applications in polymer chemistry and material science []. Research could explore the use of (1-Benzyl-1H-benzimidazol-2-yl)(phenyl)methanol as a building block for novel polymers or materials with specific functionalities.

1H-Benzimidazole-2-methanol, alpha-phenyl-1-(phenylmethyl)- is a complex organic compound characterized by its unique structure, which features a benzimidazole core. This compound has the molecular formula and a molar mass of approximately 314.388 g/mol . The benzimidazole moiety consists of a benzene ring fused to an imidazole ring, which imparts significant biological activity and chemical reactivity to the compound .

The chemical reactivity of 1H-benzimidazole-2-methanol, alpha-phenyl-1-(phenylmethyl)- can be attributed to the presence of functional groups such as hydroxyl and amine. Common reactions include:

- Nucleophilic Substitution: The hydroxyl group can act as a leaving group, allowing for nucleophilic substitution reactions.

- Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form more complex structures.

- Oxidation: The alcohol group can be oxidized to form carbonyl compounds.

These reactions are essential for synthesizing derivatives with enhanced biological properties.

Benzimidazole derivatives, including 1H-benzimidazole-2-methanol, alpha-phenyl-1-(phenylmethyl)-, have demonstrated various biological activities such as:

- Antimicrobial Properties: Exhibiting efficacy against bacteria and fungi.

- Antiparasitic Effects: Particularly effective against helminths and protozoa.

- Anticancer Activity: Some derivatives have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Several methods exist for synthesizing 1H-benzimidazole-2-methanol, alpha-phenyl-1-(phenylmethyl)-:

- Condensation Reaction: This method typically involves the reaction of o-phenylenediamine with an aldehyde in the presence of an acid catalyst. The process may involve heating under reflux conditions.python

# Example Reactiono-phenylenediamine + aldehyde → 1H-benzimidazole derivative + water - Cyclization Method: A cyclization reaction can occur by treating appropriate phenolic compounds with isocyanates under basic conditions.

- Solvent-Free Synthesis: Recent advancements include solvent-free methods that utilize microwave irradiation to enhance yields and reduce reaction times.

The applications of 1H-benzimidazole-2-methanol, alpha-phenyl-1-(phenylmethyl)- span various fields:

- Pharmaceutical Industry: Used as a lead compound for developing new drugs due to its diverse biological activities.

- Agricultural Chemicals: Explored for use in pesticides and herbicides due to its efficacy against various pathogens.

- Material Science: Investigated for its potential use in developing new materials with unique properties.

Interaction studies have shown that 1H-benzimidazole derivatives can interact with various biological targets, including enzymes and receptors. These interactions often lead to:

- Inhibition of Enzyme Activity: Many benzimidazole compounds inhibit key enzymes involved in metabolic pathways.

- Binding Affinity Studies: Research indicates that these compounds show significant binding affinity towards specific receptors, making them candidates for drug design .

Similar Compounds

Several compounds share structural similarities with 1H-benzimidazole-2-methanol, alpha-phenyl-1-(phenylmethyl)-. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1H-Benzimidazol-2-thiol | C7H6N2S | Contains a thiol group; shows different reactivity |

| 2-Amino-1H-benzimidazole | C7H7N3 | Exhibits strong antimicrobial properties |

| Benzimidazole derivatives with halogen substituents | Varies | Enhanced biological activity due to halogen effects |

These compounds differ mainly in their functional groups or substituents, impacting their biological activity and chemical properties.